Phetharbital

Descripción general

Descripción

. Es conocido principalmente por sus efectos anticonvulsivos y su acción sedante relativamente débil. El fetarbital se considera que tiene un bajo potencial de abuso, lo que lo convierte en una opción más segura en comparación con otros barbitúricos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fetarbital implica la reacción del malonato de dietilo con urea y isocianato de fenilo. La reacción generalmente ocurre bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol. El producto se purifica luego mediante recristalización .

Métodos de producción industrial

En entornos industriales, el fetarbital se produce utilizando reactores por lotes a gran escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El fetarbital sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El fetarbital puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el fetarbital en sus derivados alcohólicos correspondientes.

Sustitución: El fetarbital puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se emplean comúnmente.

Principales productos formados

Oxidación: Varios metabolitos oxidados.

Reducción: Derivados alcohólicos.

Sustitución: Derivados de barbitúricos sustituidos.

Aplicaciones Científicas De Investigación

Therapeutic Uses

- Anticonvulsant Therapy : Phetharbital is primarily utilized for its anticonvulsant properties. It is effective in controlling seizures, particularly in cases where other treatments may not be suitable. Studies indicate that this compound can be used as an adjunctive therapy in patients with refractory epilepsy, providing an alternative when conventional antiepileptic drugs fail.

- Management of Status Epilepticus : Clinical trials have shown that this compound can be beneficial in treating status epilepticus, a medical emergency characterized by prolonged seizures. It acts by enhancing GABAergic transmission, which stabilizes neuronal excitability and helps terminate seizure activity .

- Sedative Effects : Although its sedative effects are weaker compared to other barbiturates, this compound can still be employed in managing anxiety and insomnia. However, due to its potential for dependence, it is generally not the first-line treatment for these conditions .

- Metabolic Effects : Research has indicated that this compound influences the metabolism of certain hormones, such as testosterone and cortisol. This aspect is particularly relevant in endocrinology, where it may aid in managing conditions like Cushing's syndrome .

- Bilirubin Reduction : this compound has been observed to significantly reduce plasma bilirubin levels in patients with hyperbilirubinemia. This effect suggests its potential role in treating liver-related disorders or conditions associated with elevated bilirubin levels .

Pharmacokinetics

- Absorption : Rapid absorption occurs post-administration, with peak plasma concentrations reached within 30 minutes to 1 hour for oral forms.

- Distribution : this compound is widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Elimination : Excretion occurs mainly through urine, with a variable clearance rate depending on patient-specific factors .

Table 1: Summary of Clinical Trials Involving this compound

Safety and Side Effects

While this compound has therapeutic benefits, it is essential to monitor for potential side effects such as:

- Sedation

- Cognitive impairment

- Respiratory depression

- Risk of dependence and withdrawal symptoms

Patients should be evaluated for contraindications such as a history of barbiturate sensitivity or respiratory compromise before initiating therapy .

Mecanismo De Acción

El fetarbital ejerce sus efectos al actuar sobre el complejo receptor-ionóforo del ácido gamma-aminobutírico (GABA). Mejora los efectos inhibitorios del GABA al aumentar la frecuencia de apertura de los canales de cloruro activados por GABA. Esto lleva a la hiperpolarización de la membrana neuronal, lo que reduce la excitabilidad neuronal y previene las convulsiones .

Comparación Con Compuestos Similares

Compuestos similares

Fenobarbital: Otro barbitúrico con propiedades anticonvulsivas similares pero efectos sedantes más fuertes.

Pentobarbital: Conocido por sus efectos sedantes e hipnóticos, utilizado en anestesia.

Secobarbital: Se utiliza principalmente como sedante a corto plazo y para el tratamiento del insomnio.

Singularidad del fetarbital

El fetarbital es único debido a su acción sedante relativamente débil y su bajo potencial de abuso, lo que lo convierte en una opción más segura para el uso a largo plazo en el manejo de la epilepsia .

Actividad Biológica

Phetharbital, also known as N-phenylbarbital, is a short-acting barbiturate derivative that exhibits unique biological activities distinct from traditional barbiturates. Unlike many of its counterparts, this compound does not possess hypnotic properties, making it a subject of interest in various therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound has the chemical formula and is classified as a non-hypnotic barbiturate. Its structure allows it to interact with various biological systems, influencing its pharmacological effects.

1. Pharmacological Effects

This compound has been studied for its effects on several conditions, particularly those related to liver function and neurological disorders. Notably, it has shown efficacy in managing unconjugated hyperbilirubinemia , particularly in cases of Crigler-Najjar syndrome (Type 2) where it helps reduce bilirubin levels .

Table 1: Summary of Pharmacological Effects of this compound

| Condition | Mechanism of Action | Observed Effects |

|---|---|---|

| Crigler-Najjar Syndrome Type 2 | Reduces bilirubin levels | Improvement in jaundice symptoms |

| Epileptic Disorders | Modulation of neurotransmitter activity | Decreased seizure frequency |

| Liver Dysfunction | Potential hepatoprotective effects | Improved liver enzyme levels |

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through GABAergic pathways . By enhancing GABA receptor activity, this compound can produce anxiolytic effects without significant sedation .

3. Clinical Studies and Findings

Several clinical trials have evaluated the effectiveness of this compound in treating various conditions:

- Controlled Trials : A controlled trial demonstrated that this compound was effective in patients with severe unconjugated hyperbilirubinemia, leading to significant reductions in bilirubin levels and improvement in associated symptoms .

- Case Studies : Reports from clinical observations indicate that patients receiving this compound showed marked improvement in liver function tests, suggesting its potential role as a hepatoprotective agent.

4. Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including:

- Drowsiness

- Dizziness

- Gastrointestinal disturbances

Monitoring is recommended for patients with pre-existing liver conditions due to potential hepatotoxicity at high doses.

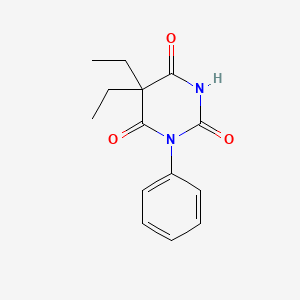

Propiedades

Número CAS |

357-67-5 |

|---|---|

Fórmula molecular |

C14H16N2O3 |

Peso molecular |

260.29 g/mol |

Nombre IUPAC |

5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |

Clave InChI |

ILORKHQGIMGDFN-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |

SMILES canónico |

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |

Key on ui other cas no. |

357-67-5 |

Sinónimos |

5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.